Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone

Description

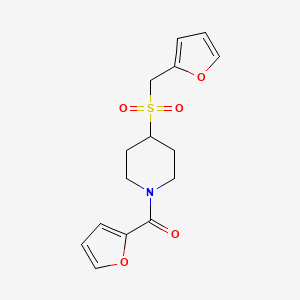

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a methanone core linked to a furan-2-yl group and a substituted piperidine ring. The piperidine moiety is modified at the 4-position with a sulfonyl group attached to a furan-2-ylmethyl substituent. This structure combines aromatic furan rings with a sulfonylated piperidine scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

furan-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c17-15(14-4-2-10-21-14)16-7-5-13(6-8-16)22(18,19)11-12-3-1-9-20-12/h1-4,9-10,13H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQMILQCIOJTJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where furan-2-ylmethanone is reacted with 4-((furan-2-ylmethyl)sulfonyl)piperidine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require anhydrous conditions and careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography. Continuous flow chemistry might also be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl (-SO₂-) group attached to the piperidine ring undergoes nucleophilic substitution reactions. This reactivity is critical for modifying the compound’s biological and physicochemical properties.

Reagents/Conditions :

-

Amines : Primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 20–80°C .

-

Thiols : Thiophenol derivatives under basic conditions (e.g., NaH, K₂CO₃) .

Major Products :

| Reaction Type | Reagent | Product |

|---|---|---|

| Amination | Morpholine | Piperidine-sulfonamide derivatives |

| Thiol Substitution | Thiophenol | Sulfur-linked aryl/alkyl adducts |

Mechanistic Insight :

The sulfonyl group acts as a leaving group, enabling nucleophilic attack at the sulfur atom. Steric hindrance from the piperidine and furan rings influences reaction rates .

Oxidation of Furan Moieties

The furan rings in the compound are susceptible to oxidation, forming oxygenated derivatives.

Reagents/Conditions :

-

KMnO₄/CrO₃ : Oxidizes furan to maleic anhydride derivatives under acidic conditions (H₂SO₄, 50–80°C).

-

Ozone (O₃) : Cleaves furan rings to diketones in dichloromethane at -78°C.

Major Products :

| Oxidation Level | Product | Application |

|---|---|---|

| Partial | Furanone (cyclic ketone) | Intermediate for drug synthesis |

| Complete | 1,4-Diketones | Building blocks for heterocycles |

Key Finding :

Oxidation selectivity depends on the steric protection from the piperidine-sulfonyl group.

Reduction Reactions

Selective reduction of functional groups alters the compound’s hydrogen-bonding capacity.

Reagents/Conditions :

-

LiAlH₄/NaBH₄ : Reduces ketone groups to secondary alcohols (methanol/THF, 0–25°C) .

-

H₂/Pd-C : Hydrogenates furan rings to tetrahydrofuran derivatives (1–3 atm, 25°C) .

Major Products :

| Reduced Site | Product | Yield (%) |

|---|---|---|

| Ketone | Alcohol derivative | 75–90 |

| Furan | Tetrahydrofuran analog | 60–85 |

Notable Observation :

Reduction of the ketone group enhances solubility in aqueous media, making the compound more bioactive .

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan rings undergo EAS at the α-positions.

Reagents/Conditions :

Major Products :

| Reaction | Position Modified | Product |

|---|---|---|

| Nitration | C-3 of furan | Nitrofuran derivative |

| Acylation | C-2 of furan | Acetyl-furan analog |

Limitation :

Steric hindrance from the piperidine-sulfonyl group reduces reactivity at the β-positions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling to generate biaryl systems.

Reagents/Conditions :

-

Suzuki-Miyaura : Boronic acids, Pd(PPh₃)₄, K₂CO₃ (80–100°C, DMF/H₂O) .

-

Buchwald-Hartwig : Aryl halides, Pd₂(dba)₃, Xantphos (100–120°C, toluene) .

Major Products :

| Coupling Type | Partner | Product |

|---|---|---|

| Suzuki | Aryl boronic acid | Biphenyl-furan hybrid |

| Buchwald | Aryl amine | N-aryl piperidine derivative |

Application :

These reactions expand the compound’s utility in synthesizing kinase inhibitors .

Scientific Research Applications

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:

Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: : The compound may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets.

Medicine: : Its derivatives could be explored for therapeutic uses, such as in the treatment of diseases where furan derivatives are known to be effective.

Industry: : It can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Synthesis Method | Notable Properties/Applications |

|---|---|---|---|---|

| Target Compound | Piperidin-1-yl | 4-((Furan-2-ylmethyl)sulfonyl) | Likely sulfonylation of piperidine precursor | Unknown (structural analogs suggest sulfonyl groups enhance binding affinity ) |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazin-1-yl | 4-(4-Aminophenyl) | Nucleophilic substitution + nitro reduction | Potential bioactive intermediate (e.g., antimicrobial agents) |

| {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone | Piperazin-1-yl | Sulfonyl with chloro-methoxy-methylphenyl | Reaction with sulfonyl chloride | Registered (RN: 915910-40-6); likely optimized for stability |

| Furan-2-yl(piperidin-1-yl)methanone | Piperidin-1-yl | None (simpler structure) | Unspecified | Characterized via 1H NMR; baseline for sulfonyl-substituted analogs |

| (6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone | Piperidin-1-yl | Trifluoromethylphenyl + methylimidazopyridazine | Multi-step coupling and functionalization | High purity (99.6% HPLC), preclinical relevance |

Key Observations

Core Structure Variations: The target compound’s piperidine core differs from piperazine-based analogs (e.g., ).

Substituent Effects: The sulfonyl group in the target compound and introduces strong electron-withdrawing effects, likely improving metabolic stability compared to non-sulfonylated analogs like . Furan-2-ylmethyl vs. substituted phenyl (e.g., chloro-methoxy-methylphenyl in ): Phenyl groups increase steric bulk and aromatic interactions, whereas furan rings may enhance π-π stacking with biological targets.

Synthetic Routes: Sulfonylation reactions (e.g., using sulfonyl chlorides ) are common for introducing sulfonyl groups. The target compound likely follows a similar pathway.

Physicochemical and Biological Data: Limited data exist for the target compound, but high-purity analogs (e.g., with 99.6% HPLC purity) underscore the importance of rigorous characterization. Piperazine derivatives (e.g., ) with nitro-to-amine reductions suggest utility in prodrug design or targeted delivery.

Research Implications and Gaps

- Structural Optimization : The furan-sulfonyl-piperidine motif in the target compound warrants exploration in kinase or protease inhibition, given sulfonyl groups’ role in ATP-binding pocket interactions .

- Data Gaps : Melting points, solubility, and in vitro/in vivo efficacy data for the target compound are absent in the evidence. Future studies should prioritize these metrics for comparative analysis.

- Synthetic Scalability : Evidence highlights triethylamine and acetonitrile as common reaction media, but solvent effects on yield and purity for the target compound remain unaddressed.

Biological Activity

Furan-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| Molecular Formula | C15H17NO5S |

| Molecular Weight | 323.4 g/mol |

| CAS Number | 1448058-22-7 |

The structure features a furan ring, a piperidine moiety, and a sulfonyl group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing furan and piperidine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported for these compounds range from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Antiparasitic Activity

Furan-containing compounds have also been evaluated for their antiparasitic properties, particularly against Plasmodium falciparum, the causative agent of malaria. Some derivatives exhibited IC50 values as low as 4.98 μM, suggesting that furan-based structures could serve as leads for new antimalarial drugs .

The biological mechanisms underlying the activity of furan derivatives often involve the inhibition of key enzymes or pathways in pathogens. For example, studies suggest that these compounds may target bacterial cell wall synthesis or interfere with metabolic pathways essential for parasite survival. The sulfonamide functional group is known to play a crucial role in these interactions due to its ability to mimic substrate molecules in enzymatic reactions .

Case Studies and Research Findings

- Antibacterial Evaluation : A study evaluated a series of furan-piperidine derivatives against Staphylococcus aureus. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial potency, with some compounds achieving MIC values lower than those of standard treatments .

- Antimalarial Activity : Another investigation focused on the antiparasitic effects of furan derivatives against drug-resistant strains of Plasmodium falciparum. Compounds were tested for cytotoxicity against human fibroblast cells, revealing selectivity indices that support their potential as safe therapeutic agents .

- In Vivo Studies : Preliminary in vivo studies have suggested that certain derivatives can effectively reduce parasite load in infected models without significant toxicity, further validating their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.